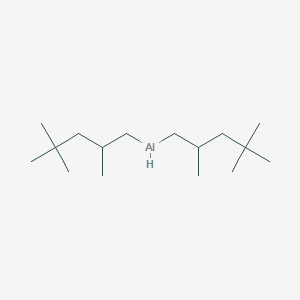![molecular formula C14H18O4 B12646291 2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
2-[(3S)-3-methylpentoxy]carbonylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, mono-C6-8-branched alkyl esters, also known as phthalates, are a group of chemical compounds used primarily as plasticizers. These compounds are derived from phthalic acid and are characterized by their ability to increase the flexibility, transparency, durability, and longevity of plastics. They are commonly found in a variety of consumer products, including toys, packaging materials, and medical devices.
Preparation Methods
The synthesis of 1,2-Benzenedicarboxylic acid, mono-C6-8-branched alkyl esters typically involves the esterification of phthalic anhydride with branched-chain alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. Industrial production methods often employ continuous flow reactors to optimize the yield and efficiency of the process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1,2-Benzenedicarboxylic acid, mono-C6-8-branched alkyl esters undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form phthalic acid and other oxidation products. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols. Lithium aluminum hydride is a common reducing agent used for this purpose.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles. Common reagents include alkoxides and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, mono-C6-8-branched alkyl esters have a wide range of scientific research applications:
Chemistry: They are used as plasticizers in the production of polymers, enhancing the flexibility and durability of materials such as polyvinyl chloride (PVC).
Biology: These compounds are studied for their potential effects on biological systems, including their role as endocrine disruptors.
Medicine: They are used in the manufacture of medical devices, such as blood bags and intravenous tubing, due to their ability to impart flexibility and durability to plastics.
Industry: They are used in the production of adhesives, sealants, and coatings, providing improved performance characteristics to these materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono-C6-8-branched alkyl esters involves their interaction with cellular receptors and enzymes. These compounds can bind to and activate or inhibit various molecular targets, including nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs). The activation of these receptors can lead to changes in gene expression and cellular function, contributing to the observed biological effects of these compounds.
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, mono-C6-8-branched alkyl esters can be compared with other phthalates, such as:
1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters: These compounds have similar plasticizing properties but differ in their alkyl chain length and branching.
1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich: These compounds are also used as plasticizers but have a higher proportion of C7 alkyl groups.
1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich: These compounds have longer alkyl chains and are used in applications requiring higher plasticizing efficiency.
The uniqueness of 1,2-Benzenedicarboxylic acid, mono-C6-8-branched alkyl esters lies in their specific alkyl chain length and branching, which impart distinct physical and chemical properties to the materials they are used in.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[(3S)-3-methylpentoxy]carbonylbenzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-10(2)8-9-18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
HFVPVWMVRZNFOP-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@H](C)CCOC(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



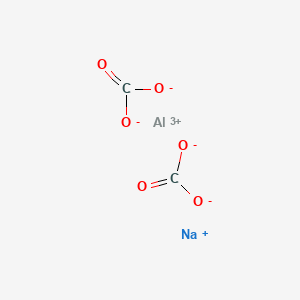
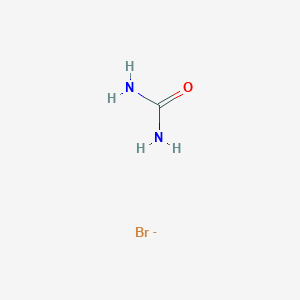

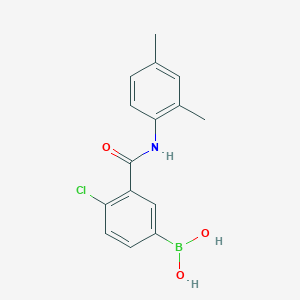
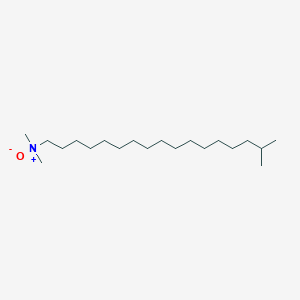
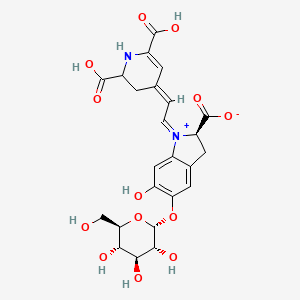





![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
